molecular formula C12H13NO6 B5774405 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid

4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B5774405
M. Wt: 267.23 g/mol
InChI Key: JDSQNKIIEJSQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid, also known as CMK, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CMK is a derivative of the naturally occurring compound, glutamate, and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid involves its interaction with the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. This compound binds to the glycine site of the NMDA receptor and enhances its activity. This results in the activation of various signaling pathways that are involved in neuronal plasticity and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound enhances the activity of the NMDA receptor and increases the release of various neurotransmitters such as glutamate, dopamine, and acetylcholine. In vivo studies have shown that this compound improves cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is its specificity towards the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low potency compared to other NMDA receptor agonists such as NMDA and glycine. This requires higher concentrations of this compound to achieve the desired effect, which can lead to non-specific effects and potential toxicity.

Future Directions

For the use of 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid in scientific research include the development of more potent derivatives, the study of its role in other neurological disorders, and the use of this compound in combination with other drugs that target the NMDA receptor.

Synthesis Methods

The synthesis of 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid involves the reaction of L-glutamic acid with 4-(carboxymethoxy)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC. The yield of the synthesis process is around 70%.

Scientific Research Applications

4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In pharmacology, this compound has been used as a tool compound to study the mechanism of action of various drugs that target glutamate receptors. In biochemistry, this compound has been used to study the structure and function of glutamate receptors and their interactions with other proteins.

Properties

IUPAC Name

4-[4-(carboxymethoxy)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-10(5-6-11(15)16)13-8-1-3-9(4-2-8)19-7-12(17)18/h1-4H,5-7H2,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSQNKIIEJSQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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